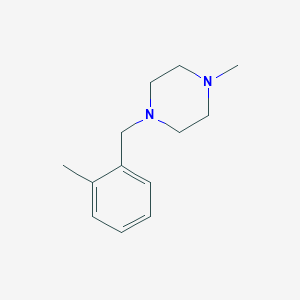![molecular formula C14H17N5O2 B5681751 4-{[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]oxy}benzaldehyde](/img/structure/B5681751.png)
4-{[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]oxy}benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]oxy}benzaldehyde is a chemical compound that has gained popularity in scientific research due to its unique properties. This compound is commonly referred to as BETA and is used in various fields of study, including biochemistry, pharmacology, and medicinal chemistry. In
Applications De Recherche Scientifique
BETA has a wide range of scientific research applications. It has been used as a fluorescent probe for detecting metal ions in biological systems. BETA has also been used as a fluorescent probe for detecting the presence of hydrogen peroxide in cells. Additionally, BETA has been used in the development of new drugs for the treatment of cancer and other diseases.
Mécanisme D'action
The mechanism of action of BETA is not fully understood. However, it is known that BETA binds to metal ions, such as copper and zinc, and undergoes a chemical reaction to form a fluorescent complex. This complex can be used to detect the presence of metal ions in biological systems.
Biochemical and Physiological Effects:
BETA has been shown to have a low toxicity profile and does not have any significant biochemical or physiological effects on cells. However, BETA has been shown to induce apoptosis in cancer cells, making it a potential candidate for the development of new cancer treatments.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using BETA in lab experiments is its fluorescent properties. BETA can be used as a fluorescent probe to detect the presence of metal ions and hydrogen peroxide in cells. Additionally, BETA has a low toxicity profile, making it a safe option for use in lab experiments. However, one limitation of using BETA in lab experiments is its limited solubility in water, which can make it difficult to work with in aqueous solutions.
Orientations Futures
There are several future directions for the use of BETA in scientific research. One potential direction is the development of new drugs for the treatment of cancer and other diseases. BETA has been shown to induce apoptosis in cancer cells, making it a potential candidate for the development of new cancer treatments. Additionally, BETA could be used to develop new fluorescent probes for detecting the presence of metal ions and hydrogen peroxide in cells. Finally, further research could be conducted to better understand the mechanism of action of BETA and its potential applications in other fields of study.
Conclusion:
In conclusion, 4-{[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]oxy}benzaldehyde is a chemical compound with unique properties that make it a valuable tool in scientific research. Its fluorescent properties and low toxicity profile make it a safe and effective option for use in lab experiments. BETA has a wide range of potential applications in biochemistry, pharmacology, and medicinal chemistry, and further research could lead to the development of new drugs and diagnostic tools.
Méthodes De Synthèse
The synthesis of BETA involves the reaction of 4-hydroxybenzaldehyde with 4,6-bis(ethylamino)-1,3,5-triazine in the presence of a base. This reaction results in the formation of BETA as a yellow solid. The synthesis of BETA is a relatively simple process and can be achieved through various methods, including microwave-assisted synthesis and solvent-free synthesis.
Propriétés
IUPAC Name |
4-[[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]oxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O2/c1-3-15-12-17-13(16-4-2)19-14(18-12)21-11-7-5-10(9-20)6-8-11/h5-9H,3-4H2,1-2H3,(H2,15,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIMYISRXMGTFLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=N1)OC2=CC=C(C=C2)C=O)NCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-ethyl-9-[4-(4-fluorophenyl)-4-oxobutanoyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5681679.png)
![7-{[1-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl}-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5681686.png)
![2-cyclopropyl-9-(6-methoxy-4-pyrimidinyl)-4-phenyl-2,9-diazaspiro[5.5]undecane](/img/structure/B5681703.png)
![ethyl 2-[(4-chloro-2-nitrobenzoyl)amino]benzoate](/img/structure/B5681709.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-nitrobenzamide](/img/structure/B5681715.png)
![1-[3-(3,3-diphenylpiperidin-1-yl)-3-oxopropyl]pyrrolidin-2-one](/img/structure/B5681721.png)

![N-[3-(2-ethyl-1H-imidazol-1-yl)propyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5681737.png)
![1-(cyclobutylcarbonyl)-N-[1-(1,3-thiazol-2-yl)propyl]-4-piperidinecarboxamide](/img/structure/B5681741.png)
![2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5681748.png)
![7-[(2-morpholin-4-yl-1,3-thiazol-5-yl)methyl]-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5681759.png)
![3-{2-[3-(2-fluorophenoxy)azetidin-1-yl]-2-oxoethyl}-5,5-dimethyl-1,3-oxazolidine-2,4-dione](/img/structure/B5681764.png)
![(3S*,4R*)-1-[3-(5-fluoro-1H-benzimidazol-2-yl)propanoyl]-4-methylpiperidine-3,4-diol](/img/structure/B5681765.png)